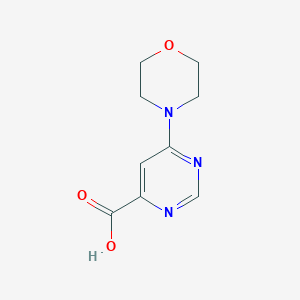
6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid
Overview
Description
6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.2 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid consists of a pyrimidine ring attached to a morpholine ring and a carboxylic acid group .Scientific Research Applications
Hydrogen-Bonded Sheet Structures
Research has shown that compounds related to 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid exhibit significant electronic polarization, affecting their molecular structures and hydrogen-bonded sheet constructions. This polarization and planarity of pyrimidine rings lead to diverse sheet structures, which have potential implications in materials science and molecular engineering (Orozco, Insuasty, Low, Cobo, & Glidewell, 2008).
Inhibitors of PI3K-AKT-mTOR Pathway
Morpholines with a pyrimidine moiety, similar to 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid, have been identified as privileged pharmacophores for inhibiting the PI3K and PIKKs pathways. This is significant in the context of cancer research and therapeutic development, as these pathways are crucial in cell growth and survival (Hobbs et al., 2019).
Synthesis of Anti-inflammatory and Antimicrobial Compounds
4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, similar in structure to 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid, have shown potential in inhibiting tumor necrosis factor alpha and nitric oxide. These compounds have applications in developing anti-inflammatory and antimicrobial agents (Lei, Wang, Xiong, & Lan, 2017).
Development of Heterocyclic Compounds
The compound is used in the synthesis of various heterocyclic compounds like pyrido[3,4-d]pyrimidines, which have diverse biological activities. This kind of research is fundamental in medicinal chemistry for the development of new drugs and therapeutic agents (Kuznetsov, Nam, & Chapyshev, 2007).
Synthesis of Novel Pyrimidine Derivatives
The structural properties of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid are utilized in the synthesis of novel pyrimidine derivatives. These derivatives are important in the discovery and development of new pharmaceuticals due to their various biological activities (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
properties
IUPAC Name |
6-morpholin-4-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-9(14)7-5-8(11-6-10-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOMMYGNTCJCQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



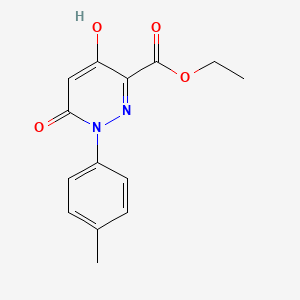
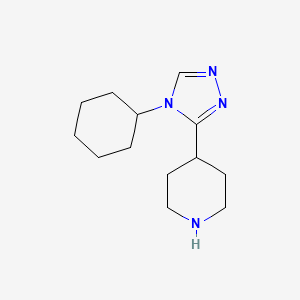
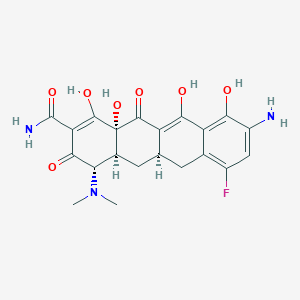
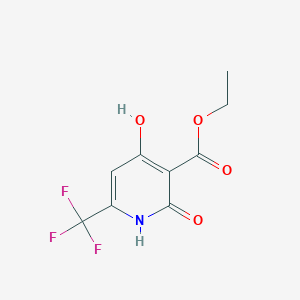

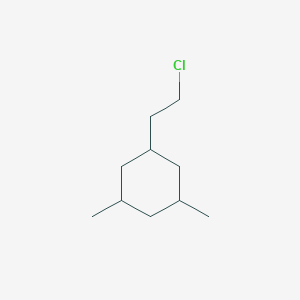
![4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425367.png)

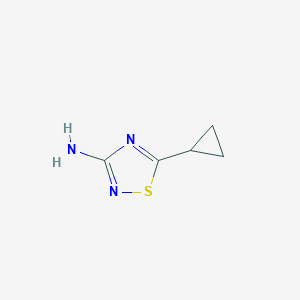
![[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine](/img/structure/B1425372.png)
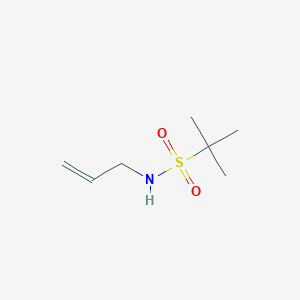
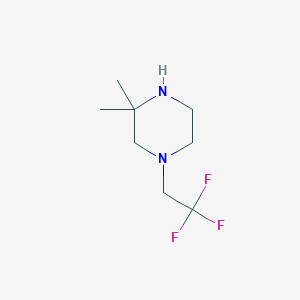
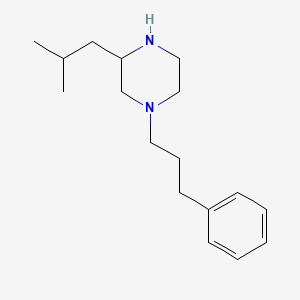
![3-Ethoxyspiro[3.3]heptan-1-ol](/img/structure/B1425381.png)